1-Chloroisoquinoline 2-oxide
CAS No.:
Cat. No.: VC13864897
Molecular Formula: C9H6ClNO
Molecular Weight: 179.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClNO |
|---|---|
| Molecular Weight | 179.60 g/mol |
| IUPAC Name | 1-chloro-2-oxidoisoquinolin-2-ium |
| Standard InChI | InChI=1S/C9H6ClNO/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6H |
| Standard InChI Key | FJPVCZCHPTUNRB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-] |
Introduction
Synthesis and Manufacturing Processes
The synthesis of 1-chloroisoquinoline 2-oxide involves a two-step process: (1) chlorination of isoquinoline N-oxide to yield 1-chloroisoquinoline, followed by (2) oxidation to introduce the N-oxide group.
Synthesis of 1-Chloroisoquinoline
The precursor 1-chloroisoquinoline is synthesized via chlorination of isoquinoline N-oxide using phosphorus oxychloride (POCl). A representative protocol involves:
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Reaction Conditions: Dropwise addition of POCl to isoquinoline N-oxide under ice-cooling, followed by reflux at 105°C.
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Work-Up: Evaporation of excess POCl, quenching with ice, and extraction with dichloromethane (DCM).
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Purification: Column chromatography (ethyl acetate/petroleum ether) yields 1-chloroisoquinoline with 85% purity (HPLC: 96%) .
Key Data
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Yield: 85%
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H NMR (DMSO-d): δ 8.25–8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88–7.91 (m, 2H), 7.80–7.84 (m, 1H) .
Physicochemical Characterization
1-Chloroisoquinoline 2-oxide exhibits distinct spectral and structural properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 179.60 g/mol |
| IUPAC Name | 1-chloro-2-oxidoisoquinolin-2-ium |
| SMILES | C1=CC=C2C(=C1)C=CN+[O-] |
| InChI Key | FJPVCZCHPTUNRB-UHFFFAOYSA-N |
| PubChem CID | 3710254 |
Spectral Data
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H NMR: Expected downfield shifts for aromatic protons adjacent to electronegative groups (Cl, N-oxide).
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MS: Molecular ion peak at m/z 179.6 [M].
Research Findings and Experimental Data
Synthetic Optimization
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POCl Method: Higher yields (85%) compared to alternative chlorinating agents .
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Oxidation Efficiency: m-CPBA offers regioselectivity, though reaction scalability requires investigation.
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, necessitating low-temperature storage.
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Reactivity: Susceptible to nucleophilic attack at the chlorine-bearing carbon, enabling derivatization.
Future Directions in Research and Development
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.
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Process Optimization: Explore green solvents (e.g., ethanol) and catalysts (e.g., enzymes) for oxidation.
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Structural Modifications: Synthesize analogs with substituents at positions 3–8 to enhance bioactivity.
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Catalytic Applications: Adapt Pd/Rh-catalyzed protocols for functionalizing the N-oxide scaffold .
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